Succinic anhydride-2,2,3,3-d4

Descripción general

Descripción

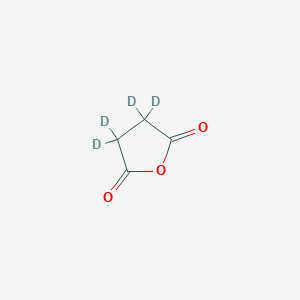

Succinic anhydride-2,2,3,3-d4 is a deuterated form of succinic anhydride, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound has the molecular formula C4D4O3 and a molecular weight of 104.10 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Succinic anhydride-2,2,3,3-d4 can be synthesized by the dehydration of deuterated succinic acid. The dehydration process can be facilitated using reagents such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under controlled conditions to ensure the complete conversion of succinic acid to this compound.

Industrial Production Methods

Industrial production of this compound involves catalytic hydrogenation of maleic anhydride in the presence of deuterium gas. This method ensures high isotopic purity and yields .

Análisis De Reacciones Químicas

Types of Reactions

Succinic anhydride-2,2,3,3-d4 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Hydrolysis: This compound readily hydrolyzes to form deuterated succinic acid in the presence of water.

Esterification: It reacts with alcohols to form monoesters, such as deuterated succinic acid monoesters.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Esterification: Alcohols and acid catalysts.

Acylation: Aromatic compounds and Lewis acids such as aluminum chloride.

Major Products Formed

Hydrolysis: Deuterated succinic acid.

Esterification: Deuterated succinic acid monoesters.

Acylation: Aromatic compounds with succinyl groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Succinic anhydride-2,2,3,3-d4 is widely utilized across several domains:

Chemistry

- Isotopic Labeling: It serves as a reagent in isotopic labeling studies to trace reaction mechanisms and metabolic pathways. This allows researchers to track the fate of compounds in complex biological systems.

Biology

- Metabolic Studies: The compound is employed to investigate the incorporation and metabolism of deuterated compounds in biological systems. For example, studies have shown its utility in understanding metabolic pathways involving succinate in cellular respiration.

Medicine

- Drug Development: this compound is used in pharmacokinetic studies to analyze the behavior of deuterated drugs within the body. Its isotopic properties help in determining drug metabolism and bioavailability.

Industrial Applications

- Polymer Production: It is applied in synthesizing deuterated polymers and materials for specialized applications, enhancing the properties of these materials for specific uses.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace the incorporation of deuterated succinate into the TCA cycle. The results demonstrated that this compound could effectively label metabolic intermediates without altering their natural pathways.

Case Study 2: Drug Metabolism

In a pharmacokinetic study involving a new deuterated drug candidate, researchers employed this compound to monitor its metabolic fate in vivo. The findings indicated that the presence of deuterium significantly affected the drug's half-life and metabolic stability compared to its non-deuterated analogs.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Isotopic labeling studies | Tracing reaction mechanisms |

| Biology | Metabolic studies | Understanding metabolic pathways |

| Medicine | Drug development | Analyzing drug metabolism |

| Industry | Polymer production | Enhancing material properties |

Mecanismo De Acción

The mechanism of action of succinic anhydride-2,2,3,3-d4 involves its ability to undergo hydrolysis and form deuterated succinic acid. This compound can then participate in various biochemical pathways, including the citric acid cycle. The presence of deuterium atoms allows researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

Succinic anhydride: The non-deuterated form of succinic anhydride with similar chemical properties but without isotopic labeling.

Phthalic anhydride-d4: Another deuterated anhydride used in similar applications but with a different chemical structure.

Maleic anhydride: An anhydride with a similar reactivity profile but different structural and isotopic properties.

Uniqueness

Succinic anhydride-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Actividad Biológica

Succinic anhydride-2,2,3,3-d4 is a deuterated derivative of succinic anhydride, characterized by the replacement of hydrogen atoms at specific positions with deuterium. This compound has garnered attention due to its potential applications in biochemistry and pharmacology, particularly in metabolic studies and as a labeling agent in research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C4D4O3

- Molecular Weight : 104.10 g/mol

- CAS Number : 14341-86-7

This compound is synthesized through the dehydration of deuterated succinic acid. It is involved in various biochemical pathways similar to those of succinic acid, especially the Krebs cycle, where it plays a crucial role as an intermediate.

Target and Mode of Action

This compound primarily interacts with nucleophiles in biological systems. The general mechanism involves:

- Formation of Carboxylic Acids : The compound reacts with nucleophiles to yield carboxylic acids and release the leaving group.

- Enzyme Modification : It can modify enzymes such as α-amylase to enhance stability and activity under certain conditions.

Biochemical Pathways

The compound is likely involved in metabolic pathways such as:

- Citric Acid Cycle : As a key intermediate that aids in energy production.

- NRF2 Signaling Activation : Similar compounds have been shown to activate NRF2 signaling pathways involved in cellular responses to oxidative stress.

Acute Toxicity

Research indicates that succinic anhydride exhibits varying degrees of toxicity depending on dosage and exposure duration. In studies conducted on F344/N rats and B6C3F1 mice:

- Doses ranged from 25 to 750 mg/kg.

- Notable effects included necrosis and inflammation in high-dose groups.

- No significant carcinogenic activity was observed over a two-year study period .

The following table summarizes findings from toxicity studies:

| Species | Dose (mg/kg) | Observed Effects | Mortality Rate |

|---|---|---|---|

| F344/N Rats | 375 - 750 | Necrosis and inflammation of upper respiratory tract | High |

| B6C3F1 Mice | 300 - 600 | Inflammation of the stomach | High |

| F344/N Rats (long-term) | 50 - 100 | No significant carcinogenic activity | Low |

Research Applications

This compound is utilized across various fields due to its isotopic labeling properties:

- Chemistry : Used as a reagent for tracing reaction mechanisms.

- Biology : Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds.

- Medicine : Valuable in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs within biological systems .

Succinylation in Proteins

Recent studies have highlighted the role of succinylation—where succinyl groups are attached to proteins—affecting their function and reactivity. For instance:

- Bacteriocins Modification : Succinylation alters the charge and structure of bacteriocins, impacting their bactericidal properties. This modification occurs non-enzymatically via succinyl-CoA during metabolic processes .

Metabolic Incorporation Studies

Research has demonstrated that succinyl-CoA can react with amino groups in proteins leading to significant changes in enzymatic activities and metabolic pathways. Proteomic analyses show widespread succinylation across various organisms including human cells and E. coli.

Propiedades

IUPAC Name |

3,3,4,4-tetradeuteriooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514615 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-86-7 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.